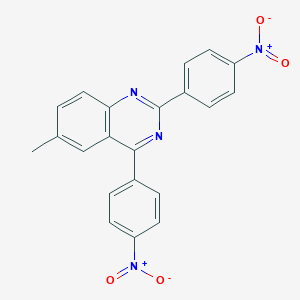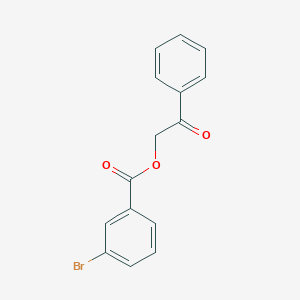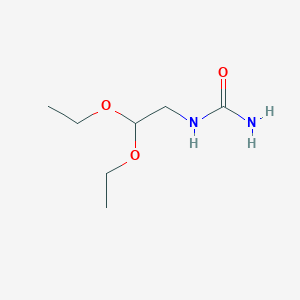
Urea, (2,2-diethoxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, (2,2-diethoxyethyl)-, also known as DEEU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that is soluble in water and has a molecular weight of 160.23 g/mol. DEEU has been used in a variety of applications, including as a solvent, a reagent, and a catalyst in organic synthesis. In
Mecanismo De Acción
The mechanism of action of Urea, (2,2-diethoxyethyl)- is not well understood. However, it is believed that Urea, (2,2-diethoxyethyl)- acts as a Lewis base, which means that it can donate a pair of electrons to a Lewis acid. This property makes Urea, (2,2-diethoxyethyl)- an effective catalyst in a variety of reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Urea, (2,2-diethoxyethyl)-. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. Additionally, Urea, (2,2-diethoxyethyl)- has been shown to have low acute toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Urea, (2,2-diethoxyethyl)- has several advantages for use in lab experiments. It is a relatively inexpensive chemical that is readily available. Additionally, Urea, (2,2-diethoxyethyl)- is a versatile compound that can be used as a solvent, reagent, or catalyst in a variety of reactions. However, there are also limitations to the use of Urea, (2,2-diethoxyethyl)- in lab experiments. For example, Urea, (2,2-diethoxyethyl)- has a relatively low boiling point, which can make it difficult to use in high-temperature reactions. Additionally, Urea, (2,2-diethoxyethyl)- can be difficult to handle due to its high reactivity.
Direcciones Futuras
There are several future directions for research on Urea, (2,2-diethoxyethyl)-. One area of interest is the development of new synthetic methods using Urea, (2,2-diethoxyethyl)- as a reagent or catalyst. Additionally, Urea, (2,2-diethoxyethyl)- has potential applications in the field of polymer chemistry, particularly in the synthesis of biodegradable polymers. Finally, further research is needed to fully understand the mechanism of action of Urea, (2,2-diethoxyethyl)- and its potential applications in various fields of chemistry.
Conclusion:
In conclusion, Urea, (2,2-diethoxyethyl)- is a versatile chemical compound that has gained significant attention in scientific research due to its unique properties. It can be synthesized through a two-step process and has been used in a variety of applications, including as a solvent, reagent, and catalyst in organic synthesis. While there is limited information available on the biochemical and physiological effects of Urea, (2,2-diethoxyethyl)-, it has been shown to be non-toxic and non-irritating to the skin and eyes. There are several advantages and limitations to the use of Urea, (2,2-diethoxyethyl)- in lab experiments, and several future directions for research on Urea, (2,2-diethoxyethyl)-.
Métodos De Síntesis
Urea, (2,2-diethoxyethyl)- can be synthesized through a two-step process. In the first step, ethylene glycol is reacted with acetaldehyde in the presence of a strong base to form 2,2-diethoxyethyl glycol. In the second step, 2,2-diethoxyethyl glycol is treated with urea to form Urea, (2,2-diethoxyethyl)-. The overall reaction can be represented as follows:
CH3CHO + HOCH2CH2OH → CH3CH(OCH2CH2O)2H
CH3CH(OCH2CH2O)2H + CO(NH2)2 → CH3CH(OCH2CH2O)2NCO + 2H2O
Aplicaciones Científicas De Investigación
Urea, (2,2-diethoxyethyl)- has been used in a variety of applications in scientific research. One of the most common uses of Urea, (2,2-diethoxyethyl)- is as a solvent in organic synthesis. Urea, (2,2-diethoxyethyl)- has been shown to be an effective solvent for a wide range of organic compounds, including alcohols, ketones, and esters. Urea, (2,2-diethoxyethyl)- has also been used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. Additionally, Urea, (2,2-diethoxyethyl)- has been used as a catalyst in a variety of reactions, including the synthesis of cyclic carbonates and the oxidation of alcohols.
Propiedades
Número CAS |
80049-53-2 |
|---|---|
Nombre del producto |
Urea, (2,2-diethoxyethyl)- |
Fórmula molecular |
C7H16N2O3 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
2,2-diethoxyethylurea |
InChI |
InChI=1S/C7H16N2O3/c1-3-11-6(12-4-2)5-9-7(8)10/h6H,3-5H2,1-2H3,(H3,8,9,10) |
Clave InChI |
UYWNYZSQZLOEOU-UHFFFAOYSA-N |
SMILES |
CCOC(CNC(=O)N)OCC |
SMILES canónico |
CCOC(CNC(=O)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 2-[(diphenylamino)carbonyl]-](/img/structure/B186215.png)
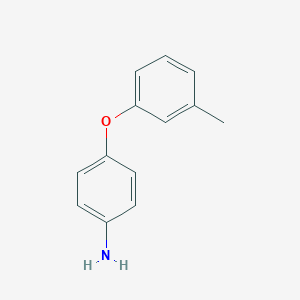
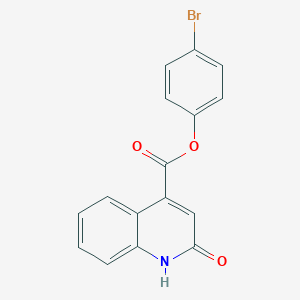
![(7R,8R,9S,13S,14S,17S)-13-Methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B186218.png)
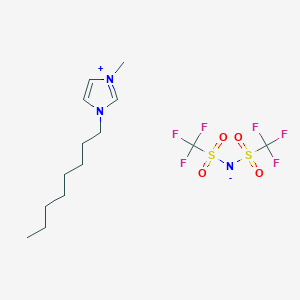
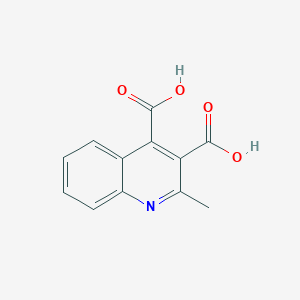
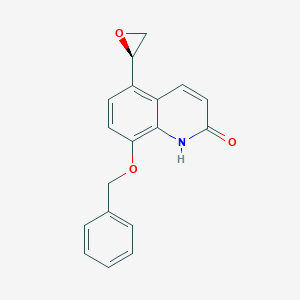
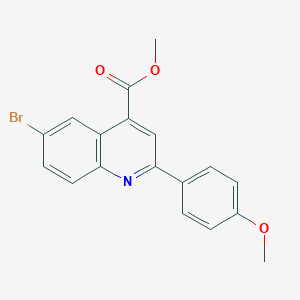
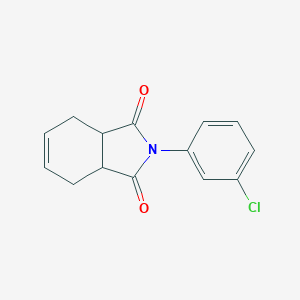
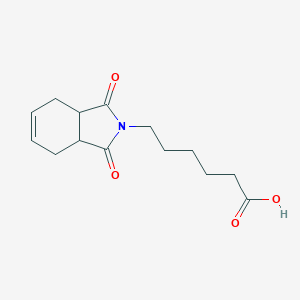
![Ethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B186233.png)
